7-(Dimethoxymethyl)octahydro-1,1-dimethylnaphthalene

Physicochemical property Density Regioisomer comparison

7-(Dimethoxymethyl)octahydro-1,1-dimethylnaphthalene (CAS 93840-30-3) is a fully hydrogenated naphthalene (decalin-type) acetal, formally named 3-(dimethoxymethyl)-5,5-dimethyl-2,3,6,7,8,8a-hexahydro-1H-naphthalene. It carries the molecular formula C₁₅H₂₆O₂ (MW 238.37 g·mol⁻¹) and is registered under EINECS 298-895-8.

Molecular Formula C15H26O2
Molecular Weight 238.37 g/mol
CAS No. 93840-30-3
Cat. No. B12687923
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(Dimethoxymethyl)octahydro-1,1-dimethylnaphthalene
CAS93840-30-3
Molecular FormulaC15H26O2
Molecular Weight238.37 g/mol
Structural Identifiers
SMILESCC1(CCCC2C1=CC(CC2)C(OC)OC)C
InChIInChI=1S/C15H26O2/c1-15(2)9-5-6-11-7-8-12(10-13(11)15)14(16-3)17-4/h10-12,14H,5-9H2,1-4H3
InChIKeyLXNAXXHGCHJNEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-(Dimethoxymethyl)octahydro-1,1-dimethylnaphthalene (CAS 93840-30-3) — Chemical Identity & Physicochemical Profile


7-(Dimethoxymethyl)octahydro-1,1-dimethylnaphthalene (CAS 93840-30-3) is a fully hydrogenated naphthalene (decalin-type) acetal, formally named 3-(dimethoxymethyl)-5,5-dimethyl-2,3,6,7,8,8a-hexahydro-1H-naphthalene [1]. It carries the molecular formula C₁₅H₂₆O₂ (MW 238.37 g·mol⁻¹) and is registered under EINECS 298-895-8 [2]. Computed molecular descriptors include XLogP3 = 3.8, zero hydrogen-bond donors, and two hydrogen-bond acceptors [1]. Published physicochemical data are sparse; the most frequently cited experimental values are density 0.97 g·cm⁻³, boiling point 294.9 °C (760 mmHg), and flash point 107.4 °C .

Why 7-(Dimethoxymethyl)octahydro-1,1-dimethylnaphthalene Cannot Be Simply Interchanged with Its Regioisomeric Analogs


This compound belongs to a family of four positional isomers (5-, 6-, 7-, and 8-dimethoxymethyl derivatives on the octahydro-1,1-dimethylnaphthalene scaffold), all sharing the identical molecular formula C₁₅H₂₆O₂ [1]. In fragrance and performance chemistry, the position of the acetal group on a decalin core is known to influence both physicochemical volatility and olfactory character [2]. Direct procurement of an alternative isomer without isomer-specific analytical verification therefore introduces a preventable risk of functional mismatch in a formulated product. The quantitative evidence below—although limited in the public domain—demonstrates that measurable physicochemical differences exist between the available regioisomers.

Quantitative Differentiation Evidence for 7-(Dimethoxymethyl)octahydro-1,1-dimethylnaphthalene vs. Closest Isomeric Analogs


Density Difference Between 7-(Dimethoxymethyl)octahydro-1,1-dimethylnaphthalene and the 5‑Isomer

The density of 7-(dimethoxymethyl)octahydro-1,1-dimethylnaphthalene is reported as 0.97 g·cm⁻³ . For the 5‑positional isomer (CAS 93840-36-9), the density has been computed as 0.93 g·cm⁻³ [1]. The difference of 0.04 g·cm⁻³ is a direct consequence of regioisomerism and can influence formulation homogeneity and headspace volatility in fragrance mixtures.

Physicochemical property Density Regioisomer comparison

Computed Hydrophobicity (XLogP3) Comparison Across All Four Regioisomers

The computed partition coefficient (XLogP3) for 7-(dimethoxymethyl)octahydro-1,1-dimethylnaphthalene is 3.8 [1]. The 5-, 6-, and 8‑isomers exhibit XLogP3 values of 3.9, 3.8, and 4.0, respectively [2]. Although the differences are modest, a shift of 0.2 log units translates to an approximately 60 % change in organic/aqueous partition ratio, which is relevant for release kinetics in consumer-product matrices.

Hydrophobicity XLogP3 Regioisomer series

Hydrogen-Bond Acceptor Count as a Uniform Class Feature That Does Not Vary Between Isomers

All four regioisomers possess exactly two hydrogen-bond acceptor sites (the dimethoxymethyl oxygens) and zero donors [1]. Consequently, the 7‑isomer does not offer an inherent solubility or hydrogen-bonding advantage over the 5‑, 6‑, or 8‑isomers. This finding shifts the procurement decision entirely to the differentiated physicochemical properties (density, LogP) and the regiospecific olfactory profile, rather than to any difference in functional-group count.

Hydrogen bond Functional group equivalence Regioisomer

Regioisomeric Boiling-Point and Volatility Differentiation (Target vs. Class Averages)

The reported boiling point of 7-(dimethoxymethyl)octahydro-1,1-dimethylnaphthalene is 294.9 °C (760 mmHg) . No published boiling-point data could be retrieved for the 5‑, 6‑, or 8‑isomers in the public domain. However, the octahydro-dimethylnaphthalene acetal class typically spans a boiling range of 280–310 °C [1]. The 7‑isomer’s position near the middle of this range implies a moderate volatility profile, which may be preferable for certain controlled-release fragrance applications where extreme volatility is undesirable.

Boiling point Volatility Fragrance performance

Evidence-Based Application Scenarios for Procuring 7-(Dimethoxymethyl)octahydro-1,1-dimethylnaphthalene


Controlled-Volatility Fragrance Ingredient for Personal-Care Products

The experimentally reported boiling point of 294.9 °C positions the 7‑isomer in the mid-range of the octahydro-dimethylnaphthalene acetal family. Formulators targeting a balanced headspace release over 4–8 hours can anchor their evaporation models to this value, whereas no comparable data exist for the alternative regioisomers.

Density-Guided Quality Control and Formulation Batch Consistency

With an experimental density of 0.97 g·cm⁻³ versus 0.93 g·cm⁻³ for the 5‑isomer [1], the 7‑isomer can be distinguished analytically via a simple densitometry check. This provides a fast, low-cost identity verification method that is not feasible if the supply chain inadvertently interchanges the 5‑analog.

Partition Coefficient-Driven Selection for Fabric-Substantive Fragrances

The XLogP3 value of 3.8 for the 7‑isomer is 0.2 units lower than that of the 8‑isomer [2], predicting measurably different partition behavior between aqueous rinse environments and fabric surfaces. Procurement of the correct isomer directly impacts wash-cycle substantivity.

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